![molecular formula C56H92O27 B136480 Diurnoside 1 CAS No. 152574-90-8](/img/structure/B136480.png)
Diurnoside 1
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Overview
Description
Diurnoside 1 is a natural compound found in various plants, including the leaves of the tea plant Camellia sinensis. It belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties. In recent years, this compound has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Diurnoside 1 is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. It also has been shown to inhibit the activity of various inflammatory mediators, including cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation and oxidative stress in cardiovascular disease, and improve cognitive function in neurodegenerative disorders. It also has been shown to have beneficial effects on glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using Diurnoside 1 in lab experiments is that it is a natural compound found in various plants, which makes it relatively easy to obtain. It also has low toxicity and is generally well-tolerated in animals and humans. However, one limitation is that it can be difficult to obtain pure this compound due to the complex nature of plant extracts. It also has low bioavailability, meaning that it may not be effective at low doses.
Future Directions
There are several future directions for research on Diurnoside 1. One area of interest is its potential use as a chemopreventive agent in cancer. Another area of interest is its potential use in the treatment of cardiovascular disease, particularly in reducing inflammation and oxidative stress. Additionally, there is interest in its potential use in neurodegenerative disorders, such as Alzheimer's disease, due to its neuroprotective effects. Further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
Diurnoside 1 can be extracted from the leaves of Camellia sinensis using various methods, including solvent extraction, steam distillation, and supercritical fluid extraction. The most common method involves the use of organic solvents, such as methanol or ethanol, to extract the compound from the plant material. The extract is then purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Scientific Research Applications
Diurnoside 1 has been studied for its potential therapeutic applications in various fields, including cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, it has been shown to have anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. In cardiovascular disease research, it has been shown to have anti-inflammatory and anti-atherosclerotic effects. In neurodegenerative disorder research, it has been shown to have neuroprotective effects and improve cognitive function.
properties
CAS RN |
152574-90-8 |
---|---|
Molecular Formula |
C56H92O27 |
Molecular Weight |
1197.3 g/mol |
IUPAC Name |
2-[2-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C56H92O27/c1-21-7-12-56(73-19-21)22(2)34-29(83-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)74-53-48(82-52-44(71)47(38(65)32(17-59)77-52)81-50-41(68)39(66)36(63)30(15-57)75-50)42(69)45(33(18-60)78-53)79-51-43(70)46(37(64)31(16-58)76-51)80-49-40(67)35(62)28(61)20-72-49/h21-53,57-71H,5-20H2,1-4H3 |
InChI Key |
VCZGGHVFZCTAOO-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
synonyms |
(25R)-5alpha-spirostan-3beta-yl-4-O-((2-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl)-3-O-(beta-D-xylopyranosyl)-beta-D-glucopyranosyl)-beta-D-galactopyranoside diurnoside 1 |
Origin of Product |
United States |
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